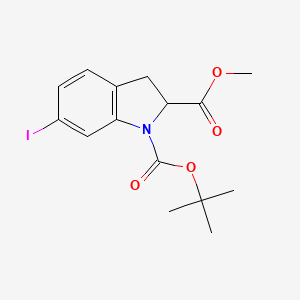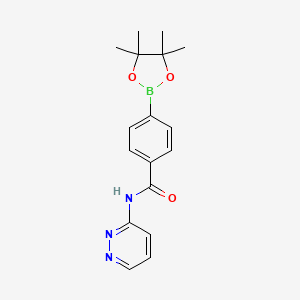
(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure that includes a tetrahydropyran ring and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of protection and deprotection steps to introduce the formyl and acetate groups selectively. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
(3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4S,5S,6S)-6-Formyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, altering the structure and function of target molecules. The acetate groups can also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of lipid-lowering drugs.
[3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Used in the development of glucose excretion agents.
Properties
Molecular Formula |
C14H18O10 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-formyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H18O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h5,10-14H,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
SOQISHUDBFFGGI-RQICVUQASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)C=O |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


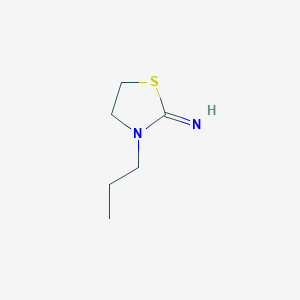
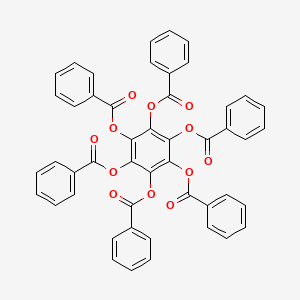
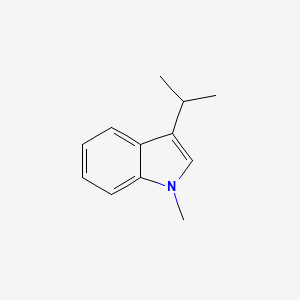
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)

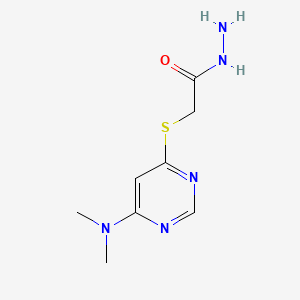
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

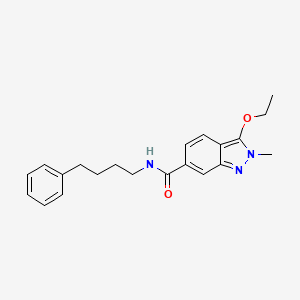
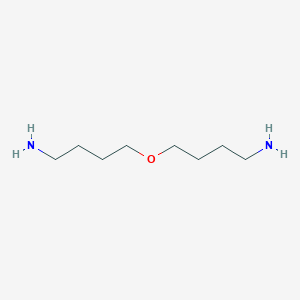
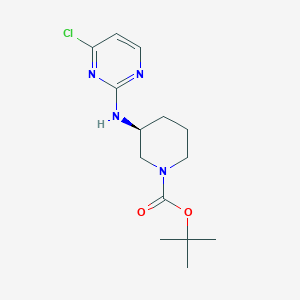
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
